molecular formula C24H26N4O4 B2735669 N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326865-35-3

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No. B2735669
CAS RN: 1326865-35-3
M. Wt: 434.496
InChI Key: VZKMLIPMXPTOFC-UHFFFAOYSA-N
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Description

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, also known as EMB-001, is a novel small molecule compound that has been developed for potential therapeutic applications. This compound is of interest to the scientific community due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function. N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of oxidative stress. N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has also been shown to modulate the activity of various signaling pathways, which can affect cellular processes such as gene expression, protein function, and cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide in lab experiments is its unique chemical structure, which allows for the selective inhibition of specific enzymes and signaling pathways. This can be useful in studying the role of these targets in various cellular processes. One limitation of using N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide in lab experiments is its potential toxicity, which can affect cell viability and experimental outcomes.

Future Directions

There are several future directions for research involving N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide and its effects on specific cellular processes. Another direction is to explore the potential therapeutic applications of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide in various disease models. Additionally, the development of more potent and selective analogs of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide could lead to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide involves several steps, including the reaction between 3-ethoxybenzylamine and 4-hydroxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 3-morpholin-4-ylpyrazin-2-ol to obtain the final product, N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide. The synthesis of N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-2-31-21-5-3-4-18(16-21)17-27-23(29)19-6-8-20(9-7-19)32-24-22(25-10-11-26-24)28-12-14-30-15-13-28/h3-11,16H,2,12-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKMLIPMXPTOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

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